
(4-Iodobutyl)perfluorocyclohexane
Overview
Description
“(4-Iodobutyl)perfluorocyclohexane” is a chemical compound with the CAS Number: 883529-13-3 . It has a molecular weight of 464.06 and a linear formula of C10H8F11I .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 22 non-H bonds, 3 rotatable bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
“(4-Iodobutyl)perfluorocyclohexane” has a molecular weight of 464.06 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Plasma Polymerization and Material Properties
One study discusses the plasma polymerization of perfluorocyclohexene and related compounds, indicating that the process results in polymers with varying carbon-to-fluorine stoichiometries. This research is significant for understanding the material properties of polymers derived from perfluorocyclohexane compounds, which could be analogous to those derived from "(4-Iodobutyl)perfluorocyclohexane" (Clark & Shuttleworth, 1980).
Radiolysis and Radical Chemistry
The gamma radiolysis of cyclohexane-perfluorocyclohexane solutions has been investigated to understand the interaction between cyclohexane and perfluorocyclohexane under radiolysis, providing insights into the behavior of perfluorocyclohexane compounds in radical-initiated reactions. This could offer a perspective on the stability and reactivity of "(4-Iodobutyl)perfluorocyclohexane" under similar conditions (Fallgatter & Hanrahan, 1970).
Synthesis and Applications of Perfluorocyclohexylated Compounds
Research into the synthesis and properties of novel perfluorocyclohexylated compounds with Bis(perfluorocyclohexane carbonyl) peroxide explores the potential of perfluorocyclohexane derivatives for creating end-capped oligomers with applications in materials science. This study could provide a foundation for understanding the potential applications of "(4-Iodobutyl)perfluorocyclohexane" in the synthesis of advanced materials (Sawada et al., 1999).
Molecular Dynamics and Solid-State Studies
Investigations into the molecular motions in solids, such as perfluorocyclohexane, by nuclear magnetic relaxation in the rotating frame, provide insights into the behavior of perfluorocyclohexane derivatives at the molecular level, potentially relevant to the study of "(4-Iodobutyl)perfluorocyclohexane" (Roeder & Douglass, 1970).
Safety and Hazards
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(4-iodobutyl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F11I/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCPYZKAISYTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodobutyl)perfluorocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



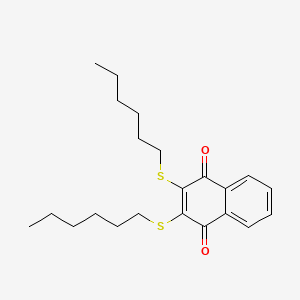
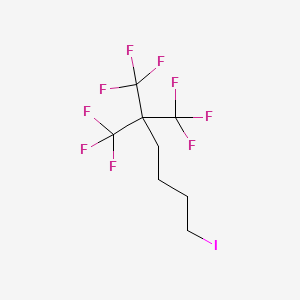

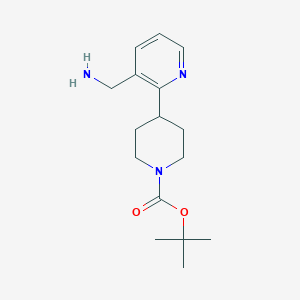

![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163113.png)
![N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine](/img/structure/B3163119.png)

![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)
![1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B3163140.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine](/img/structure/B3163152.png)
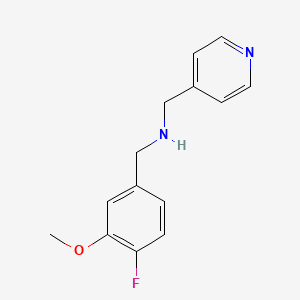
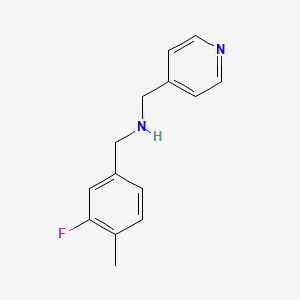
![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)